molecular formula C18H20Cl2Pd2 B14792068 Palladium(pi-cinnamyl)chloride dimer

Palladium(pi-cinnamyl)chloride dimer

Cat. No.: B14792068
M. Wt: 520.1 g/mol
InChI Key: JUGNZIWLZIKEHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(pi-cinnamyl)chloride dimer can be synthesized by reacting palladium chloride with cinnamyl chloride in the presence of potassium chloride. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation . The steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient extraction and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Palladium(pi-cinnamyl)chloride dimer is known for its catalytic activity in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically involve the use of aryl halides, organometallic reagents, and bases under inert conditions. The reactions are often carried out in solvents such as toluene, tetrahydrofuran, or dimethylformamide at elevated temperatures .

Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The catalytic activity of palladium(pi-cinnamyl)chloride dimer is attributed to its ability to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new bonds between carbon atoms or between carbon and heteroatoms . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Palladium(pi-cinnamyl)chloride dimer is unique due to its high catalytic activity and selectivity in cross-coupling reactions. It offers advantages over other palladium compounds in terms of reaction efficiency and product yield .

Properties

Molecular Formula

C18H20Cl2Pd2

Molecular Weight

520.1 g/mol

IUPAC Name

dichloroniopalladium;palladium;prop-2-enylbenzene

InChI

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;;+2

InChI Key

JUGNZIWLZIKEHW-UHFFFAOYSA-N

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[ClH+][Pd][ClH+].[Pd]

Origin of Product

United States

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